molecular formula C8H10BN3O2S B13557949 (1-Ethyl-3-(thiazol-2-yl)-1H-pyrazol-5-yl)boronic acid

(1-Ethyl-3-(thiazol-2-yl)-1H-pyrazol-5-yl)boronic acid

Cat. No.: B13557949
M. Wt: 223.06 g/mol
InChI Key: HBFIOJMUBZSZKF-UHFFFAOYSA-N
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Description

[1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thiazole and pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry

In chemistry, [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals .

Biology

In biology, this compound is studied for its potential as a bioactive molecule. The thiazole and pyrazole rings are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties . Researchers are investigating its potential as a lead compound for the development of new drugs .

Medicine

In medicine, [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid is being explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .

Industry

In industry, this compound is used in the development of new materials, such as polymers and catalysts. Its boronic acid group allows it to form stable complexes with various metal ions, making it useful in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid lies in its combination of thiazole and pyrazole rings with a boronic acid group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H10BN3O2S

Molecular Weight

223.06 g/mol

IUPAC Name

[2-ethyl-5-(1,3-thiazol-2-yl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C8H10BN3O2S/c1-2-12-7(9(13)14)5-6(11-12)8-10-3-4-15-8/h3-5,13-14H,2H2,1H3

InChI Key

HBFIOJMUBZSZKF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN1CC)C2=NC=CS2)(O)O

Origin of Product

United States

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